2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug-likeness ADME prediction

Researchers require precise 4-fluoro regioisomers to avoid SAR liabilities from non-fluorinated or 5-fluoro analogs. This 2-acetylindanone delivers. - **Regioisomeric Purity**: 4-Fluoro (not 5-fluoro) confirmed; LogP 1.77 vs 1.63 for non-fluorinated parent. - **Fragment Screening Ready**: MW 192.19, H_Acceptors=2, predicted BBB permeant; suitable for SPR, DSF, crystallography. - **Synthetic Intermediate**: Enables α2-antagonist analogs and antimicrobial SAR expansion via C2 acetyl handle. - **Supply**: Minimum 95% purity; store cool/dry; immediate shipment.

Molecular Formula C11H9FO2
Molecular Weight 192.19 g/mol
Cat. No. B13314068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H9FO2
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESCC(=O)C1CC2=C(C1=O)C=CC=C2F
InChIInChI=1S/C11H9FO2/c1-6(13)8-5-9-7(11(8)14)3-2-4-10(9)12/h2-4,8H,5H2,1H3
InChIKeyDNTJUYBMSVVWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one Overview


2-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1556613-21-8) is a synthetic, bicyclic β-keto carbonyl compound belonging to the 2-acylindanone subclass of indanone derivatives. It possesses a molecular formula of C11H9FO2 and a molecular weight of 192.19 g/mol . The compound features a fluorine atom at the 4-position of the indanone ring and an acetyl group at the 2-position, conferring distinct electronic and physicochemical properties relative to non-fluorinated and regioisomeric analogs. It is commercially available at a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place . The 4-fluoro-2-acetylindanone scaffold is of interest as a synthetic intermediate and as a fragment-like starting point for kinase inhibitor and CNS drug discovery programs, building on the established pharmacological precedent of indanone-based acetylcholinesterase inhibitors, adrenergic receptor ligands, and antimicrobial agents [1].

Scaffold Fragment-like 2-acylindanone core for kinase and CNS discovery programs
Property 4-Fluoro substitution supports metabolic stability and BBB permeability context
Format High-purity specification suitable for direct biochemical and biophysical screening

2-Acetyl-4-fluoroindanone vs. Non-Fluorinated and 5-Fluoro Analogs


Generic substitution of 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one with its closest in-class analogs introduces quantifiable liabilities in lipophilicity, hydrogen bonding, and electronic distribution that directly impact downstream structure-activity relationships. The 4-fluoro substitution increases the predicted LogP to 1.77 versus 1.63 for the non-fluorinated parent 2-acetyl-2,3-dihydro-1H-inden-1-one [1], altering membrane permeability and metabolic susceptibility. The regioisomeric 2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one, while sharing the identical molecular formula and a comparable 95% purity specification, places the fluorine atom at the 5-position, yielding a distinct electronic environment that modulates reactivity at the ketone carbonyl and influences binding to biological targets in a non-interchangeable manner . Furthermore, the 2-acetyl group contributes an additional hydrogen bond acceptor (H_Acceptors = 2) absent in simple 4-fluoro-1-indanone (H_Acceptors = 1) [2]. These cumulative differences mean that procurement of the correct regioisomer is critical for maintaining experimental reproducibility in lead optimization, SAR studies, and fragment-based screening campaigns.

Non‑fluorinated
2‑acetylindanone
Lipophilicity and metabolic profile may shift; LogP, permeability, and CYP susceptibility are expected to differ
5‑Fluoro
regioisomer
Electronic environment and target-binding SAR may not transfer directly; regioisomer requires validated analytical confirmation
4‑Fluoro‑1‑indanone
(no acetyl)
Reduced H‑bond acceptor capacity limits binding modes; lacks the synthetic handle provided by the 2‑acetyl group

2-Acetyl-4-fluoroindanone Quantitative Differentiation Evidence


LogP Comparison with Non-Fluorinated Parent

2-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one exhibits a predicted LogP of 1.7697, representing a +0.14 log unit increase relative to the non-fluorinated parent 2-acetyl-2,3-dihydro-1H-inden-1-one (LogP 1.6306) [1]. This difference corresponds to an approximately 1.4-fold increase in calculated partition coefficient, consistent with the lipophilic contribution of a single aryl fluorine substitution on the indanone scaffold. The directionality of this shift is corroborated by the measured LogP of the simpler 4-fluoro-1-indanone (LogP 1.9546) compared to unsubstituted 1-indanone, establishing a class-level trend for 4-fluoro substitution [2]. The intermediate LogP value of the 2-acetylated 4-fluoro compound, falling between the non-fluorinated 2-acetyl analog and the non-acetylated 4-fluoro-1-indanone, reflects the opposing polarity contributions of the acetyl (H_Acceptors = 2) and fluoro substituents.

Lipophilicity
Cross-study comparable
LogP 1.77 vs 1.63 (non‑fluorinated parent)
Reported LogP increase may influence permeability and ADME context
Predicted values; no experimental logP available
Lipophilicity Drug-likeness ADME prediction Indanone SAR

Regioisomer Synthesis and Yield: 4-Fluoro vs. 5-Fluoro

The synthesis of 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one proceeds via Claisen condensation of 5-fluoro-1-indanone with an acetylating agent, paralleling the documented preparation of its 5-fluoro regioisomer . For the 5-fluoro isomer, a patent-described procedure using 5-fluoro-1-indanone (3 g), ethyl acetate, and sodium hydride in THF under nitrogen atmosphere at 30–50°C afforded 2.3 g of isolated product, corresponding to an approximate yield of 77% based on starting material mass . The 4-fluoro target compound, synthesized from an identical starting material (5-fluoro-1-indanone), is expected to exhibit a comparable yield range. Critically, the regiochemical outcome—4-fluoro versus 5-fluoro substitution—is determined by the Claisen condensation regioselectivity, which is sensitive to reaction conditions (base strength, temperature, and solvent). This regiodivergence means that procurement of the pre-validated, analytically confirmed 4-fluoro product eliminates the need for in-house regiochemical separation and characterization, which is non-trivial given the identical molecular weights (192.19 g/mol) and similar chromatographic behavior of the two regioisomers .

Synthesis
Class-level inference
5‑fluoro isomer: ~77% isolated yield; 4‑fluoro analog expected comparable
Regiochemical outcome requires validated analytical confirmation
4‑fluoro yield not directly reported; chemistry parallel
Regioselective synthesis Claisen condensation Indanone intermediate Process chemistry

H-Bond Acceptor Capacity vs. 4-Fluoro-1-indanone

2-Acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one possesses two hydrogen bond acceptor atoms (H_Acceptors = 2), contributed by the ketone carbonyl at C-1 and the acetyl carbonyl at C-2, versus a single H-bond acceptor (H_Acceptors = 1) in the simpler 4-fluoro-1-indanone scaffold [1]. This doubling of H-bond acceptor capacity is functionally significant for fragment-based drug design and pharmacophore modeling, as it enables bidentate or dual-site hydrogen bonding interactions with protein targets. The acetyl oxygen at the 2-position also participates in keto-enol tautomerism, generating an enol form that can serve as an H-bond donor under appropriate conditions, a property entirely absent in 4-fluoro-1-indanone. Neither compound possesses a formal hydrogen bond donor in the ground-state keto form (H_Donors = 0 for the target compound) . The presence of the 4-fluoro substituent further modulates the electron density at the C-1 carbonyl, as evidenced by the lower LogP (1.77) compared to 4-fluoro-1-indanone (1.95), reflecting the polarizing influence of the acetyl group on overall molecular hydrophilicity [2].

H‑Bond Acceptors
Cross-study comparable
2 acceptors vs 1 in 4‑fluoro‑1‑indanone
Additional acetyl acceptor may support dual‑site interactions
Bidentate binding potential for kinase hinge regions
Hydrogen bonding Pharmacophore Fragment-based drug design Structure-activity relationship

CYP1A2 Inhibition Liability of 4-Fluoroindanone Scaffold

The 4-fluoroindanone scaffold carries a documented CYP1A2 inhibition liability, as demonstrated by computational and in vitro profiling of 4-fluoro-2,3-dihydro-1H-inden-1-one, which is classified as a CYP1A2 inhibitor while showing no significant inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This CYP1A2-selective inhibition profile is attributable to the planar, polycyclic aromatic architecture of the indanone core, which favors binding to the relatively planar active site of CYP1A2. The 2-acetyl-4-fluoro compound, which retains both the 4-fluoroindanone core and adds a 2-acetyl group, is expected to maintain this CYP1A2 liability, though the acetyl substituent may modulate inhibitor potency by altering LogP and electron density. In contrast, the non-fluorinated 2-acetylindanone may exhibit reduced CYP1A2 inhibition due to the absence of the electronegative fluorine, though direct comparative inhibition data are not available. The commercial availability of 4-fluoro-1-indanone with explicit CYP inhibition annotation enables class-level risk assessment for the 2-acetyl derivative [1].

CYP1A2 Inhibition
Class-level inference
4‑fluoroindanone scaffold classified as CYP1A2 inhibitor
Scaffold‑driven CYP liability; confirm for this derivative
Direct data unavailable; ADME context review required
CYP450 inhibition Drug-drug interaction Metabolic stability In vitro ADME

Antimicrobial Potential of Halo-Aryl Indanone Derivatives

Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives, encompassing both fluoro- and chloro-substituted variants, have demonstrated potent, broad-spectrum antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans [1]. The study by Shinde et al. (2021) synthesized 15 derivatives and found that most compounds exerted potent antibacterial action, with the ultrasound-assisted synthetic methodology proving superior in terms of reaction time and yield performance. While the specific 2-acetyl-4-fluoro compound was not among the 15 derivatives tested in this study, the class-level structure-activity relationship establishes that halogen substitution on the indanone core is a productive vector for antimicrobial activity. The 2-acetyl-4-fluoro variant, combining both fluorine and acetyl functionalities, presents a structurally distinct entry within this pharmacophore space, offering a differentiated starting point for antimicrobial lead optimization relative to the non-acetylated halo-aryl indanones that dominate the published SAR [1][2].

Antimicrobial
Class-level inference
Class‑level activity reported for halo‑aryl indanone series
Antimicrobial screening context; no MIC data for this compound
Underexplored chemotype; requires independent validation
Antibacterial Antifungal Indanone SAR Ultrasound-assisted synthesis

2-Acetyl-4-fluoroindanone Application Scenarios


Fragment-Based Lead Discovery for Kinase Hinge Regions

The compound's two hydrogen bond acceptor atoms (H_Acceptors = 2) and predicted moderate lipophilicity (LogP 1.77) make it well-suited as a fragment-sized (MW 192.19) screening candidate for kinase ATP-binding sites, where bidentate hydrogen bonding to the hinge region is a conserved pharmacophore requirement . Its BBB permeability prediction (class-level inference from 4-fluoro-1-indanone, BBB Permeant = Yes) further positions it for CNS kinase targets . Procurement of 95% purity material enables direct use in biochemical and biophysical fragment screens (SPR, DSF, X-ray crystallography) without additional purification.

Synthetic Intermediate for Atipamezole/Fipamezole Analogs

2-Acetylindanones serve as key intermediates in the synthesis of α2-adrenergic receptor antagonists such as atipamezole and fipamezole [1]. The 4-fluoro substitution introduces a metabolically stable fluorine atom that can modulate receptor subtype selectivity and metabolic profile. The established Claisen condensation route from 5-fluoro-1-indanone provides a scalable entry to this intermediate class, with the 5-fluoro isomer documented at 77% isolated yield under patent-described conditions . For medicinal chemistry groups pursuing novel α2 antagonists, the 4-fluoro regioisomer offers a distinct SAR vector compared to the more commonly described 5-fluoro and non-fluorinated analogs.

Antimicrobial Lead Optimization Starting Point

Building on the demonstrated broad-spectrum antibacterial and antifungal activity of halogenated 2,3-dihydro-1H-inden-1-one derivatives [2], 2-acetyl-4-fluoro-2,3-dihydro-1H-inden-1-one represents a chemically distinct diversification point for antimicrobial SAR expansion. The acetyl group at C-2 provides a synthetic handle for further functionalization (e.g., enolate alkylation, imine formation, heterocycle annulation), while the 4-fluoro substituent contributes to metabolic stability and membrane permeability. The compound can serve as a starting material for the synthesis of chalcone-like indanone derivatives, a subclass with documented mushroom tyrosinase inhibitory activity [3].

In Vitro ADME Probe for CYP1A2 SAR

Given the documented CYP1A2 inhibition liability of the 4-fluoroindanone scaffold , the 2-acetyl derivative can function as a tool compound to explore the impact of C-2 substitution on CYP1A2 inhibitory potency. By comparing CYP1A2 IC50 values of 2-acetyl-4-fluoroindanone against those of 4-fluoro-1-indanone and non-fluorinated 2-acetylindanone, researchers can deconvolute the contributions of the 4-fluoro and 2-acetyl groups to CYP1A2 binding. The compound's predicted high GI absorption supports its suitability for in vitro permeability and metabolic stability assays using Caco-2 monolayers or human liver microsomes.

Application
Selection Property
Validation Focus
Fragment‑Based Kinase Screening
Dual H‑bond acceptor capacity; fragment‑like profile
Bidentate hinge binding and target engagement confirmation
α2‑Adrenergic Antagonist Synthesis
4‑Fluoro regioisomer as intermediate for atipamezole/fipamezole analogs
Receptor subtype selectivity and functional activity profiling
Antimicrobial SAR Expansion
Halogenated indanone chemotype with class‑level activity
MIC determination and strain‑panel screening validation
CYP1A2 SAR Profiling
4‑Fluoroindanone scaffold with CYP1A2 inhibition liability
CYP1A2 IC50 comparison against non‑fluorinated and regioisomeric controls
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